Antibacterial agent 108

Description

Properties

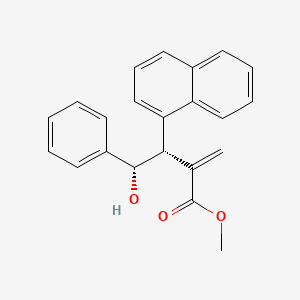

Molecular Formula |

C22H20O3 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

methyl (3R,4S)-4-hydroxy-2-methylidene-3-naphthalen-1-yl-4-phenylbutanoate |

InChI |

InChI=1S/C22H20O3/c1-15(22(24)25-2)20(21(23)17-10-4-3-5-11-17)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20-21,23H,1H2,2H3/t20-,21+/m0/s1 |

InChI Key |

MYMDLOPCWJWCKG-LEWJYISDSA-N |

Isomeric SMILES |

COC(=O)C(=C)[C@@H](C1=CC=CC2=CC=CC=C21)[C@@H](C3=CC=CC=C3)O |

Canonical SMILES |

COC(=O)C(=C)C(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Evaluation of the Antimicrobial Polymer NP108

This technical guide provides an in-depth overview of the synthesis, mechanism of action, and antimicrobial properties of NP108, a cationic polylysine-based antimicrobial polymer. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to NP108

NP108 is a cationic antimicrobial polymer constructed from lysine, a naturally occurring amino acid, rendering it a promising candidate for various biomedical applications due to its favorable safety profile.[1] It is a water-soluble polymer with a molecular weight of approximately 22 kDa.[2][3] NP108 exhibits broad-spectrum and rapid bactericidal activity, effectively killing bacteria through membrane disruption and subsequent cell lysis.[1][2][4] A key advantage of NP108 is its efficacy against antibiotic-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant strains, as well as its ability to combat bacterial biofilms.[1][2]

Synthesis of NP108: A General Approach

While a specific, proprietary synthesis protocol for NP108 is not publicly available, it is described as a polylysine polymer. The synthesis of polylysine can be achieved through several established methods. A common and well-controlled method is the ring-opening polymerization (ROP) of L-lysine N-carboxyanhydride (NCA). This method allows for the production of high molecular weight polylysine with good control over the polymer chain length.

General Synthesis Workflow for Polylysine via Ring-Opening Polymerization

The following diagram illustrates a general workflow for the synthesis of polylysine, which serves as a fundamental basis for the production of NP108.

Mechanism of Action of NP108

NP108's antimicrobial activity is primarily attributed to its cationic nature. The positively charged polymer electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular contents and ultimately cell death.

Signaling Pathway of NP108's Antimicrobial Action

The following diagram illustrates the proposed mechanism of action of NP108.

Quantitative Antimicrobial Activity of NP108

NP108 has demonstrated significant antimicrobial activity against a variety of bacterial strains, including those resistant to conventional antibiotics. The following tables summarize the in vitro efficacy of NP108.

Minimum Inhibitory Concentration (MIC) of NP108

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Bacterial Strain | Type | MIC₁₀₀ (mg/L) |

| Staphylococcus aureus (panel of 28 isolates) | 8 MRSA, 20 MSSA | 4 - 64 (for most) |

| S. aureus CB005 | 500 | |

| S. aureus | 250 | |

| Staphylococcus epidermidis (panel of 3 isolates) | 4 - 8 | |

| S. aureus (nutrient-limiting conditions) | 8 | |

| S. aureus Small Colony Variants (SCVs) | 32 | |

| Data sourced from Mercer et al., 2017.[2] |

Activity of NP108 Against Staphylococcus aureus Biofilms

NP108 is also effective against bacterial biofilms, which are notoriously difficult to eradicate.

| Biofilm Activity | Bacterial Strain | MIC₁₀₀ (mg/L) |

| Prevention of Biofilm Formation | S. aureus ATCC 25923 (MSSA) | 1 - 4 |

| S. aureus DSMZ11729 (MRSA) | 1 - 4 | |

| Eradication of Established Biofilms | S. aureus | ≥ 31.25 |

| Data sourced from Mercer et al., 2017.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the antimicrobial properties of NP108.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of NP108 Dilutions: A two-fold serial dilution of NP108 is prepared in cation-adjusted Mueller-Hinton broth (CA-MHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: Each well of the microtiter plate containing the NP108 dilutions is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria but no NP108 (positive control) are also included.

-

Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC₁₀₀ is recorded as the lowest concentration of NP108 at which there is no visible growth of the bacteria.

Assessment of Biofilm Prevention and Eradication

The ability of NP108 to prevent the formation of and eradicate existing biofilms is assessed using a crystal violet staining method.

Protocol for Biofilm Prevention:

-

Preparation: Bacterial suspensions are prepared as described for the MIC assay.

-

Inoculation: The bacterial suspension is added to the wells of a microtiter plate containing various concentrations of NP108 in a growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).

-

Incubation: The plate is incubated statically at 37°C for an extended period (e.g., 96 hours) to allow for biofilm formation.

-

Staining and Quantification: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The MIC₁₀₀ for biofilm prevention is the lowest concentration of NP108 that prevents biofilm formation.[4][5]

Protocol for Biofilm Eradication:

-

Biofilm Formation: Biofilms are allowed to form in the wells of a microtiter plate by incubating a bacterial suspension in a suitable growth medium at 37°C for an extended period (e.g., 96 hours).

-

Treatment: After biofilm formation, the planktonic cells are removed, and the wells are washed. Various concentrations of NP108 are then added to the wells containing the established biofilms.

-

Incubation: The plate is incubated for a further 24 hours at 37°C.

-

Staining and Quantification: The biofilm biomass is quantified using the crystal violet staining method as described above. The MIC₁₀₀ for biofilm eradication is the lowest concentration of NP108 that results in a significant reduction of the established biofilm.[4][5]

Conclusion

NP108 is a promising antimicrobial polymer with potent activity against a range of clinically relevant bacteria, including drug-resistant strains and biofilms. Its mechanism of action, involving the disruption of the bacterial cell membrane, makes it less susceptible to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. The synthesis of NP108 is based on the polymerization of lysine, a well-understood and safe amino acid. The detailed experimental protocols provided in this guide for evaluating its antimicrobial efficacy will be valuable for researchers working on the development of new anti-infective agents. Further research into the specific synthesis conditions to control the molecular weight and structure of NP108 will be crucial for optimizing its therapeutic potential.

References

- 1. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

"NP108 antimicrobial polymer discovery and origin"

An In-depth Technical Guide to the Antimicrobial Polymer NP108: Discovery, Origin, and Characterization

Introduction

Staphylococcus aureus represents a significant threat to public health, causing a range of infections from minor skin ailments to life-threatening conditions like bacteremia and endocarditis. The increasing prevalence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA) and mupirocin-resistant strains, necessitates the development of novel antimicrobial agents. NP108 is a promising cationic antimicrobial polymer engineered as a non-antibiotic alternative for applications such as the nasal decolonization of S. aureus to prevent healthcare-associated infections (HAIs).[1][2][3] This technical guide provides a comprehensive overview of NP108, including its origin, antimicrobial properties, and the experimental methodologies used for its characterization.

Discovery and Origin of NP108

NP108 is a synthetic, cationic polymer constructed from lysine, an amino acid that is generally recognized as safe (GRAS).[1][3] Its design mimics the properties of endogenous lysine-rich antimicrobial peptides (AMPs), which are a part of the innate immune system. The rationale behind its development was to create a broad-spectrum, rapidly bactericidal agent with a mechanism of action that is less likely to induce bacterial resistance compared to traditional antibiotics.[1]

Mechanism of Action

The primary mechanism of action for NP108 is the disruption of the bacterial cell membrane. As a cationic polymer, NP108 is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death.[1][2] This rapid, physical disruption of the cell membrane is a key advantage, as it is a mechanism that bacteria are less likely to develop resistance to through target-site mutations.

Caption: Proposed mechanism of action for the NP108 antimicrobial polymer.

Quantitative Antimicrobial Activity

NP108 has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains. The following tables summarize the key quantitative data on its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against Planktonic Bacteria

| Bacterial Species | Strain Type | Growth Phase | MIC₁₀₀ (mg/L) | Reference |

| Staphylococcus aureus | Multiple Isolates | Exponential & Stationary | 8 - 500 | [1][2][3] |

| Staphylococcus epidermidis | Multiple Isolates | Exponential & Stationary | 4 - 8 | [1][2][3] |

| S. aureus | Small Colony Variants | - | 32 | [1][2][3] |

| S. aureus | Under Nutrient-Limiting Conditions | - | 8 | [1][2][3] |

Table 2: Efficacy of NP108 against S. aureus Biofilms

| Biofilm Activity | MIC₁₀₀ (mg/L) | Reference |

| Prevention of Biofilm Formation | 1 - 4 | [1][2][3] |

| Eradication of Established Biofilms | ≥ 31.25 | [1][2][3] |

Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial characterization of NP108.

Synthesis of a Representative Cationic Poly-lysine Polymer

The precise, proprietary synthesis protocol for NP108 is not publicly available. However, a representative method for synthesizing a cationic poly-lysine polymer via ring-opening polymerization of an N-carboxyanhydride (NCA) monomer is provided below.

Materials:

-

ε-(Benzyloxycarbonyl)-L-lysine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Initiator (e.g., sodium methoxide)

-

Trifluoroacetic acid (TFA)

-

Hydrogen bromide (HBr) in acetic acid

-

Diethyl ether

-

Dialysis tubing (MWCO 1-2 kDa)

Protocol:

-

Monomer Synthesis: The ε-(benzyloxycarbonyl)-L-lysine N-carboxyanhydride (Z-Lys-NCA) monomer is synthesized by reacting ε-(benzyloxycarbonyl)-L-lysine with triphosgene in anhydrous THF.

-

Polymerization: The Z-Lys-NCA monomer is dissolved in anhydrous DCM. A primary amine initiator is added to start the ring-opening polymerization. The reaction is allowed to proceed under an inert atmosphere for 48-72 hours.

-

Purification: The resulting polymer, poly(ε-benzyloxycarbonyl-L-lysine), is precipitated in cold diethyl ether, filtered, and dried under vacuum.

-

Deprotection: The benzyloxycarbonyl (Z) protecting group is removed from the lysine side chains by treating the polymer with a solution of HBr in acetic acid or with TFA.

-

Final Purification: The deprotected poly-L-lysine is precipitated in diethyl ether, redissolved in deionized water, and purified by dialysis against deionized water for 48 hours to remove any remaining salts and impurities. The final product is obtained by lyophilization.

Antimicrobial Susceptibility Testing

a) Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

This protocol determines the lowest concentration of NP108 that inhibits the visible growth of a microorganism.

Materials:

-

NP108 stock solution

-

Cation-adjusted Mueller-Hinton Broth (CA-MHB)

-

Bacterial culture in exponential growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown in CA-MHB to the exponential phase. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: A two-fold serial dilution of the NP108 stock solution is prepared in CA-MHB directly in the 96-well plate.

-

Inoculation: Each well containing the diluted NP108 is inoculated with the standardized bacterial suspension. A positive control well (bacteria without NP108) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of NP108 at which no visible turbidity (bacterial growth) is observed.

b) Biofilm Eradication Assay

This protocol assesses the ability of NP108 to eradicate pre-formed bacterial biofilms.

Materials:

-

Bacterial culture

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

NP108 solution

-

Sterile 96-well flat-bottom plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

Protocol:

-

Biofilm Formation: A standardized bacterial suspension in TSB with glucose is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Treatment: After incubation, the planktonic cells are gently removed, and the wells are washed with sterile phosphate-buffered saline (PBS). Various concentrations of NP108 are then added to the wells containing the established biofilms.

-

Incubation: The plate is incubated for a further 24 hours at 37°C.

-

Staining: The NP108 solution is removed, and the wells are washed with PBS. The remaining biofilms are stained with a 0.1% crystal violet solution for 15 minutes.

-

Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet retained by the biofilm is solubilized with 95% ethanol, and the absorbance is measured using a spectrophotometer to quantify the remaining biofilm biomass.

Experimental and Discovery Workflow

The discovery and characterization of a novel antimicrobial polymer like NP108 follows a structured workflow from initial synthesis to detailed antimicrobial testing.

Caption: A generalized workflow for the discovery and in-vitro testing of antimicrobial polymers like NP108.

Conclusion

NP108 is a promising antimicrobial polymer with significant potential as a non-antibiotic agent for combating bacterial infections, particularly those caused by resistant strains of S. aureus. Its rapid, membrane-disrupting mechanism of action and efficacy against biofilms make it a strong candidate for further development. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of similar cationic antimicrobial polymers, contributing to the broader effort to address the challenge of antimicrobial resistance.

References

The Core Mechanism of NP108: A Technical Guide to its Action on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP108 is a promising cationic antimicrobial polymer engineered from lysine, demonstrating rapid and broad-spectrum bactericidal activity, including against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the targeted disruption of the bacterial cell membrane, leading to a cascade of events that result in cell lysis and death. This technical guide provides an in-depth exploration of the molecular interactions and biophysical consequences of NP108's engagement with bacterial membranes. It synthesizes available data, details relevant experimental protocols for mechanistic investigation, and presents visual representations of the proposed pathways and workflows.

Introduction: The Rise of Cationic Antimicrobial Polymers

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents with unconventional mechanisms of action. Cationic antimicrobial polymers, inspired by naturally occurring antimicrobial peptides (AMPs), represent a promising class of therapeutics. These polymers leverage the fundamental differences between bacterial and mammalian cell membranes to achieve selective toxicity. The anionic nature of bacterial membranes, rich in phospholipids like phosphatidylglycerol and cardiolipin, provides a strong electrostatic attraction for cationic molecules. In contrast, mammalian cell membranes are typically zwitterionic, presenting a less favorable target. NP108, a lysine-based polymer, embodies this strategy, offering a robust and rapid bactericidal effect with a low propensity for developing bacterial resistance.

Mechanism of Action of NP108

The bactericidal activity of NP108 is a multi-step process initiated by the electrostatic attraction between the positively charged polymer and the negatively charged bacterial cell membrane. This interaction is crucial for its antimicrobial efficacy. Subsequent events lead to membrane destabilization, loss of essential cellular functions, and ultimately, cell death.

Electrostatic Binding and Membrane Insertion

The initial and critical step in NP108's mechanism is its binding to the bacterial cell surface. The abundance of cationic amine groups in the polylysine structure of NP108 facilitates a strong electrostatic interaction with the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the polymer is believed to insert into the lipid bilayer, disrupting the packing of the phospholipid acyl chains.

Membrane Depolarization and Permeabilization

The insertion of NP108 into the bacterial membrane leads to a rapid depolarization of the membrane potential. This is a key event in the bactericidal process, as the membrane potential is vital for numerous cellular functions, including ATP synthesis, solute transport, and maintenance of ion gradients. The disruption of the membrane's integrity also leads to increased permeability, allowing the leakage of intracellular components.

Ion Efflux and Loss of Cellular Homeostasis

A direct consequence of membrane permeabilization is the uncontrolled efflux of essential ions, most notably potassium (K+). The loss of intracellular potassium disrupts the osmotic balance and enzymatic functions within the cell, contributing significantly to the cessation of metabolic activity.

Cell Lysis

The culmination of membrane depolarization, increased permeability, and ion efflux is the complete loss of structural integrity of the cell membrane, leading to cell lysis and the release of cytoplasmic contents into the extracellular environment. This rapid lytic action is a hallmark of NP108's potent bactericidal activity.

Quantitative Analysis of NP108 Activity

While specific quantitative data for NP108's effect on membrane potential and ion efflux are not publicly available, the following tables present the known minimum inhibitory concentrations (MICs) for NP108 against key bacterial species. This data provides a baseline for understanding the potent antimicrobial activity of NP108.

| Bacterial Species | Growth Phase | MIC100 (mg/liter) |

| Staphylococcus aureus | Exponential & Stationary | 8 - 500 |

| Staphylococcus epidermidis | Exponential & Stationary | 4 - 8 |

| S. aureus (Small Colony Variants) | - | 32 |

Table 1: Minimum Inhibitory Concentrations (MIC100) of NP108 against various staphylococcal species and growth states.

| Condition | S. aureus Strain 1 MIC100 (mg/liter) | S. aureus Strain 2 MIC100 (mg/liter) |

| High-Nutrient | 24 | 24 |

| Low-Nutrient | 8 | 8 |

Table 2: Influence of nutrient availability on the MIC100 of NP108 against S. aureus.

Experimental Protocols for Mechanistic Elucidation

The following are detailed protocols for key experiments used to investigate the mechanism of action of membrane-active antimicrobial agents like NP108.

Membrane Depolarization Assay

This assay measures changes in the bacterial membrane potential using a fluorescent dye, such as DiSC3(5). This dye accumulates in polarized membranes and self-quenches its fluorescence. Upon membrane depolarization, the dye is released, resulting in an increase in fluorescence.

Protocol:

-

Bacterial Culture Preparation: Grow bacteria to mid-logarithmic phase in appropriate broth.

-

Cell Washing and Resuspension: Centrifuge the culture, wash the pellet with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend in the same buffer to a final OD600 of 0.05.

-

Dye Loading: Add DiSC3(5) to a final concentration of 0.4 µM and incubate in the dark until a stable baseline fluorescence is achieved.

-

Initiation of Depolarization: Add varying concentrations of NP108 to the cell suspension.

-

Fluorescence Measurement: Immediately begin recording fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 622 nm excitation and 670 nm emission for DiSC3(5)). An increase in fluorescence indicates membrane depolarization.

Potassium Efflux Assay

This assay quantifies the leakage of intracellular potassium ions following treatment with the antimicrobial agent.

Protocol:

-

Bacterial Culture Preparation: Grow bacteria in a potassium-rich medium to the desired growth phase.

-

Cell Washing and Resuspension: Harvest the cells by centrifugation and wash them multiple times with a potassium-free buffer to remove extracellular potassium. Resuspend the final pellet in the potassium-free buffer.

-

Treatment: Add NP108 at various concentrations to the bacterial suspension.

-

Sample Collection: At different time points, take aliquots of the suspension and centrifuge to pellet the bacteria.

-

Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or by atomic absorption spectroscopy. An increase in extracellular potassium indicates membrane permeabilization.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes and damage to the bacterial cell membrane induced by the antimicrobial agent.

Protocol:

-

Bacterial Culture and Treatment: Grow bacteria to mid-log phase and treat with a bactericidal concentration of NP108 for a specified duration. Include an untreated control.

-

Fixation: Harvest the cells and fix them with a suitable fixative, such as 2.5% glutaraldehyde in a cacodylate or phosphate buffer.

-

Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate to enhance contrast.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in a resin (e.g., Epon or Spurr's resin).

-

Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

-

Grid Staining and Imaging: Mount the sections on copper grids, stain with uranyl acetate and lead citrate, and examine under a transmission electron microscope. Look for signs of membrane damage, such as blebbing, pore formation, and cell lysis.

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of NP108 and the experimental workflows.

Caption: Proposed mechanism of action of NP108 on bacterial membranes.

The Structure-Activity Relationship of NP108: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Cationic Antimicrobial Polymer

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutic agents, cationic antimicrobial polymers have garnered significant attention for their potent and broad-spectrum activity. Among these, NP108, a polylysine-based polymer, has demonstrated considerable promise. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NP108 and related cationic antimicrobial polymers, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to NP108

NP108 is a cationic antimicrobial polymer composed of lysine residues. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis and death. This direct, physical mode of action is considered less likely to induce the development of microbial resistance compared to traditional antibiotics that target specific metabolic pathways. NP108 has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Core Physicochemical Determinants of Antimicrobial Activity

The antimicrobial efficacy of cationic polymers like NP108 is governed by a delicate interplay of several key physicochemical properties. Understanding these factors is crucial for the rational design of more potent and selective antimicrobial agents.

-

Cationic Charge: The net positive charge of the polymer is fundamental to its initial interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction concentrates the polymer at the cell surface, a prerequisite for its disruptive action.

-

Hydrophobicity: A sufficient degree of hydrophobicity allows the polymer to insert into and traverse the lipid bilayer of the cell membrane. The balance between cationic charge and hydrophobicity is critical; excessive hydrophobicity can lead to indiscriminate membrane lysis, including that of mammalian cells, resulting in toxicity.

-

Molecular Weight: The overall size of the polymer chain influences its ability to effectively disrupt the membrane. Optimal molecular weight ranges have been observed for various classes of cationic antimicrobial polymers, where polymers that are too short may not span the membrane effectively, and those that are too long may have reduced diffusion and interaction kinetics.

Quantitative Structure-Activity Relationship (SAR) Data

While specific SAR data for a series of NP108 analogs is not extensively available in the public domain, the broader literature on cationic antimicrobial polymers, particularly polylysine derivatives, provides valuable insights. The following tables summarize key SAR findings from studies on related polymers.

Table 1: Effect of Molecular Weight on Antimicrobial Activity of ε-Poly-L-lysine

| Polymer Chain Length (Number of Lysine Residues) | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Reference |

| < 10 | > 100 | |

| 10 - 30 | 1 - 8 | |

| > 30 | 8 - 25 |

Table 2: Influence of Hydrophobic Modification on Antimicrobial and Hemolytic Activity of Cationic Polymers

| Polymer Composition | MIC against S. aureus (µg/mL) | Hemolytic Concentration (HC50, µg/mL) | Selectivity Index (HC50/MIC) | Reference |

| Cationic Homopolymer | 64 | > 1000 | > 15.6 | General finding |

| Cationic Copolymer with 20% Hydrophobic Monomer | 16 | 500 | 31.25 | General finding |

| Cationic Copolymer with 50% Hydrophobic Monomer | 8 | 50 | 6.25 | General finding |

| Cationic Copolymer with 80% Hydrophobic Monomer | 16 | < 10 | < 0.625 | General finding |

Note: The data in Table 2 are representative values derived from general trends reported in the literature on amphiphilic cationic antimicrobial polymers and are intended to illustrate the principle of the hydrophobicity-activity relationship.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of antimicrobial polymers.

Synthesis of Polylysine-based Antimicrobial Polymers

While the precise synthesis protocol for NP108 is proprietary, a general method for synthesizing linear polylysine via ring-opening polymerization of N-carboxyanhydride (NCA) of lysine is provided below. This method allows for control over the polymer's molecular weight.

Protocol 4.1.1: Synthesis of Poly(ε-benzyloxycarbonyl-L-lysine)

-

Monomer Synthesis: Synthesize ε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys-NCA) from ε-benzyloxycarbonyl-L-lysine using triphosgene in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Polymerization:

-

Dissolve Z-Lys-NCA in a dry, polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a primary amine initiator (e.g., benzylamine) at a specific monomer-to-initiator ratio to control the degree of polymerization.

-

Allow the reaction to proceed under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 48-72 hours.

-

-

Deprotection:

-

Precipitate the protected polymer in a non-solvent like diethyl ether and dry under vacuum.

-

Remove the benzyloxycarbonyl (Z) protecting group by treating the polymer with a solution of hydrobromic acid in acetic acid.

-

-

Purification:

-

Precipitate the deprotected poly-L-lysine hydrobromide salt in diethyl ether.

-

Purify the polymer by dialysis against deionized water to remove residual acid and small molecules.

-

Lyophilize the dialyzed solution to obtain the final poly-L-lysine product.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard assay for determining MIC values.

Protocol 4.2.1: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antimicrobial polymer in an appropriate solvent (e.g., sterile deionized water or a buffer).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar plate. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control well (bacteria in broth without antimicrobial) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading the MIC: Determine the MIC as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Biofilm Eradication Assay

The ability of an antimicrobial agent to eradicate pre-formed biofilms is a critical measure of its potential clinical utility. The crystal violet staining method is a common technique to quantify biofilm biomass.

Protocol 4.3.1: Crystal Violet Biofilm Assay

-

Biofilm Formation:

-

Grow the test bacterium (e.g., S. aureus) overnight in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

-

Dilute the overnight culture and dispense it into the wells of a 96-well flat-bottomed microtiter plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Treatment with Antimicrobial Agent:

-

Gently remove the planktonic cells from the wells by aspiration and wash the wells with sterile phosphate-buffered saline (PBS).

-

Add fresh medium containing various concentrations of the antimicrobial polymer to the wells.

-

Incubate the plate for a further 24 hours at 37°C.

-

-

Quantification of Biofilm:

-

Remove the medium and wash the wells with PBS to remove non-adherent cells.

-

Fix the biofilms by adding methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms by adding a 0.1% (w/v) crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water.

-

Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm biomass.

-

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

Conclusion and Future Directions

NP108 and related cationic antimicrobial polymers represent a promising avenue for the development of new therapeutics to combat multidrug-resistant infections. A thorough understanding of their structure-activity relationships is paramount for optimizing their efficacy and safety profiles. Future research should focus on synthesizing and evaluating a wider range of NP108 analogs to build a comprehensive quantitative SAR model. This will enable the in-silico design of next-generation antimicrobial polymers with enhanced potency, selectivity, and drug-like properties. Furthermore, detailed investigations into their in vivo efficacy and safety in relevant animal models are crucial steps towards their clinical translation.

NP108: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial polymer NP108 and its activity against Gram-positive bacteria. NP108 is a cationic polymer composed of generally recognized as safe (GRAS) amino acid building blocks, positioning it as a potential non-antibiotic alternative for various applications, including the decolonization of Staphylococcus aureus.[1][2]

Core Efficacy Data

NP108 demonstrates broad-spectrum and rapid bactericidal activity, achieving a 3-log kill in less than or equal to three hours.[1][2][3] Its primary mechanism of action is the disruption of the bacterial membrane, leading to cell lysis.[1][2][3] A key advantage of NP108 is its consistent efficacy against bacteria in different growth phases, including both exponential and stationary phases.[1][2][3]

Table 1: In Vitro Activity of NP108 Against Staphylococcus Species

| Bacterial Species | Strain Type | Growth Condition | MIC₁₀₀ (mg/L) | Reference |

| S. aureus | Variety of isolates | Exponential or Stationary Phase | 8 - 500 | [1][2][3] |

| S. aureus | - | Nutrient-limiting | 8 | [1][2][3] |

| S. aureus | Small Colony Variants | - | 32 | [1][2][3] |

| S. epidermidis | Variety of isolates | Exponential or Stationary Phase | 4 - 8 | [1][2][3] |

Table 2: Anti-Biofilm Activity of NP108 Against S. aureus

| Activity | MIC₁₀₀ (mg/L) | Reference |

| Biofilm Prevention | 1 - 4 | [1][2][3] |

| Biofilm Eradication | ≥ 31.25 | [1][2][3] |

Mechanism of Action

The bactericidal activity of NP108 is attributed to its cationic nature. As a polylysine polymer, NP108 possesses a net positive charge, which is crucial for its interaction with the negatively charged components of the bacterial cell envelope.[1][3] In Gram-positive bacteria, the teichoic acids in the cell wall are a likely target for the initial electrostatic interaction with NP108.[4] This interaction disrupts the cell membrane, leading to the loss of intracellular components and ultimately cell death.[1][3][5]

References

- 1. journals.asm.org [journals.asm.org]

- 2. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of bactericidal action and resistance of polymyxins for Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling "NP108": A Case of Mistaken Identity in Preclinical Research

Initial investigations into the "preliminary toxicity studies of NP108" have revealed a case of mistaken identity. The designation "NP108" does not refer to a specific drug candidate or chemical entity undergoing toxicological evaluation. Instead, it corresponds to the United States Department of Agriculture's (USDA) Agricultural Research Service (ARS) National Program 108 (NP108), a comprehensive research initiative focused on food safety.[1][2][3][4][5]

The mission of NP108 is to ensure the safety of the U.S. food supply by developing methods to assess, control, and eliminate harmful foodborne contaminants.[3][4][5] This includes research on pathogenic bacteria, viruses, parasites, and various toxins such as mycotoxins and plant toxins.[3][4][5] The program's vision is to protect public health and agriculture by safeguarding food from contaminants throughout the production and preparation process.[1][3][4][5]

While NP108 is deeply involved in the realm of toxicology, it is the framework for research rather than the subject of preclinical toxicity studies. To address the user's interest in the structure and content of a technical guide on preliminary toxicity, this document will provide a generalized framework and illustrative examples based on standard practices in the field. The following sections will use hypothetical data and established methodologies to demonstrate how such a report would be structured.

Illustrative Framework for a Preliminary Toxicity Profile

A comprehensive technical guide on the preliminary toxicity of a novel compound would typically encompass the following sections, providing a clear and detailed overview of its initial safety assessment.

Acute Oral Toxicity Assessment

This section details the effects of a single, high dose of a substance to determine its immediate toxic effects and to estimate the median lethal dose (LD50).

Experimental Protocol:

-

Test System: Sprague-Dawley rats.

-

Methodology: The study would follow a standardized procedure, such as the Up-and-Down Procedure for acute oral toxicity. This involves administering the test substance to a series of animals, with the dose for each subsequent animal adjusted based on the outcome for the previous one.

-

Dosing: A starting dose would be selected, and subsequent doses would be increased or decreased by a constant factor. For instance, a study might use a limit dose test at 3,000 mg/kg body weight.[6]

-

Observations: Animals are observed for a set period, typically 14 days, for any signs of toxicity, including changes in behavior, weight, and any instances of mortality.[7]

Hypothetical Data Presentation:

| Parameter | Result |

| LD50 Estimate | > 3,000 mg/kg body weight |

| Clinical Signs | No mortality or significant signs of toxicity observed. |

Repeated Dose 28-Day Oral Toxicity Study

This study is designed to evaluate the adverse effects of a substance after repeated administration over a 28-day period.

Experimental Protocol:

-

Test System: Albino rats.

-

Groups: Animals would be divided into multiple groups, including a control group receiving a placebo and treatment groups receiving different dose levels of the test substance (e.g., low, medium, and high doses).[8]

-

Administration: The substance is administered daily via oral gavage.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for any signs of illness.

-

Body Weight: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze various parameters, such as red and white blood cell counts, liver enzymes (e.g., ALT, AST), and kidney function markers (e.g., creatinine).[6][8]

-

Histopathology: At the end of the study, major organs are examined for any pathological changes.

-

Hypothetical Data Presentation:

| Parameter | Control Group | Low Dose (150 mg/kg) | High Dose (600 mg/kg) |

| Body Weight Change (%) | +15% | +14% | +5% (Significant decrease) |

| ALT (U/L) | 45 | 48 | 75 (Significant increase) |

| Creatinine (mg/dL) | 0.6 | 0.7 | 1.2 (Significant increase) |

In Vitro Pharmacology

These studies assess the interaction of the substance with biological targets at a cellular level.

Experimental Protocol:

-

Assay: A common in vitro assay is the Mixed Lymphocyte Response (MLR) assay, used to assess the immunomodulatory potential of a compound.[9]

-

Methodology: This involves co-culturing immune cells from two different donors and measuring the proliferation of these cells in the presence and absence of the test substance.

Visualizing Experimental Processes and Pathways

Diagrams are crucial for conveying complex experimental workflows and biological pathways in a clear and concise manner.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. Food Safety (animal and plant products) : USDA ARS [ars.usda.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Preliminary toxicity and phytochemical studies of the stem bark aqueous extract of Musanga cecropioides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Preliminary Oral Toxicity Studies on Pausinystalia Yohimbe | British Journal of Pharmacology and Toxicology | Full Text [maxwellsci.com]

- 9. Evaluation of a surrogate antibody for preclinical safety testing of an anti-CD11a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: NP108 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP108 is a cationic antimicrobial polymer with broad-spectrum bactericidal activity.[1][2] It is composed of amino acid building blocks and is noted for its rapid action, killing bacteria through membrane disruption and subsequent cell lysis.[1][2] This mechanism of action is particularly advantageous as it is effective against both rapidly growing and stationary-phase bacteria, as well as antibiotic-resilient variants.[1][2] NP108 has demonstrated efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound like NP108.[3][4][5] This document provides a detailed protocol for determining the MIC of NP108 using the broth microdilution method, a widely accepted and standardized technique.[6][7][8][9]

Principle of the MIC Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[4][6][8] Following incubation, the presence or absence of bacterial growth is determined, typically by visual inspection of turbidity or by measuring optical density.[6][9]

Data Presentation: NP108 MIC Values

The following table summarizes the reported MIC100 values for NP108 against various bacterial species. MIC100 represents the minimum concentration required to inhibit 100% of the tested isolates.

| Microorganism | Strain Type | Growth Phase | MIC100 (mg/L) | Reference |

| Staphylococcus aureus | Various isolates | Exponential or Stationary | 8 - 500 | [1][2] |

| Staphylococcus epidermidis | Various isolates | Exponential or Stationary | 4 - 8 | [1][2] |

| S. aureus | Nutrient-limiting conditions | - | 8 | [1][2] |

| S. aureus | Small colony variants | - | 32 | [1][2] |

| S. aureus | Biofilm (prevention) | - | 1 - 4 | [1][2] |

| S. aureus | Biofilm (eradication) | - | ≥ 31.25 | [1][2] |

Experimental Protocol: Broth Microdilution MIC Assay for NP108

This protocol is based on established broth microdilution methods and is adapted for the evaluation of NP108.[6][7][10][11]

Materials and Reagents

-

NP108 (powder)

-

Sterile deionized water or appropriate solvent for NP108

-

Cation-adjusted Mueller-Hinton Broth (CA-MHB)

-

Bacterial strains for testing (e.g., S. aureus ATCC 29213 as a quality control strain)

-

Sterile 96-well, round-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette (50-200 µL)

-

Single-channel pipettes

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Incubator (35 ± 2°C)

-

Vortex mixer

Procedure

1. Preparation of NP108 Stock Solution

-

Accurately weigh a sufficient amount of NP108 powder.

-

Dissolve the NP108 in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1000 mg/L).[12] NP108 is highly water-soluble.[1]

-

Ensure the stock solution is well-mixed and completely dissolved. Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][4] This is typically a 1:100 dilution of the 0.5 McFarland suspension.[4]

3. Preparation of the 96-Well Plate

-

Dispense 100 µL of sterile CA-MHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the NP108 stock solution to the first column of wells. This will be the highest concentration.

-

Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10]

-

Column 11 will serve as the growth control (no NP108).

-

Column 12 will serve as the sterility control (no bacteria).[10]

4. Inoculation

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to column 11. Do not add bacteria to the sterility control wells (column 12).[10]

-

The final volume in each well will be 200 µL.

5. Incubation

-

Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

6. Reading the Results

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of NP108 at which there is no visible growth (i.e., the well is clear).[5]

-

The growth control well (column 11) should show distinct turbidity.

-

The sterility control well (column 12) should remain clear.

-

Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

Signaling Pathways and Experimental Workflows

NP108 Mechanism of Action

The primary mechanism of action for NP108 is the disruption of the bacterial cell membrane. As a cationic polymer, it is believed to interact with the negatively charged components of the bacterial cell wall and membrane, leading to membrane depolarization, pore formation, and ultimately, cell lysis.[1]

Caption: Mechanism of action of NP108 leading to bacterial cell lysis.

Experimental Workflow for NP108 MIC Assay

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of NP108.

Caption: Workflow for the NP108 broth microdilution MIC assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. protocols.io [protocols.io]

- 12. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Testing NP108 Efficacy Against Staphylococcus aureus Biofilms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the efficacy of the antimicrobial polymer NP108 against Staphylococcus aureus (S. aureus) biofilms. The protocols outlined below detail methods for quantifying biofilm inhibition and eradication, as well as visualizing the effects of NP108 on biofilm viability.

Introduction

Staphylococcus aureus is a significant human pathogen capable of forming biofilms on various surfaces, contributing to persistent and difficult-to-treat infections. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which provides protection against antibiotics and the host immune system. NP108 is a cationic antimicrobial polymer that has shown promise in combating S. aureus, including its biofilm forms.[1][2] This document provides detailed methodologies to assess the anti-biofilm properties of NP108.

Data Presentation

The following table summarizes the reported in vitro efficacy of NP108 against S. aureus biofilms. This data is crucial for designing experiments with appropriate concentration ranges of NP108.

| Efficacy Parameter | S. aureus Strain(s) | NP108 Concentration (mg/L) | Experimental Conditions | Source(s) |

| Biofilm Prevention (MIC₁₀₀) | DSMZ11729, ATCC 25923 | 1 - 4 | Low-nutrient conditions simulating the anterior nares; 96 hours incubation at 37°C. | [3] |

| Biofilm Eradication (MIC₁₀₀) | DSMZ11729, ATCC 25923 | ≥ 31.25 | Pre-formed (96h) biofilms treated for 24 hours at 37°C in low-nutrient conditions. | [3] |

Experimental Protocols

Quantification of Biofilm Inhibition and Eradication using Crystal Violet Assay

This protocol is a widely used method to quantify the total biomass of a biofilm.[4][5][6] It can be adapted to assess both the prevention of biofilm formation and the eradication of pre-formed biofilms.

Materials:

-

S. aureus strain(s) of interest

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

NP108 stock solution

-

Sterile 96-well flat-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Microplate reader

Protocol for Biofilm Inhibition:

-

Prepare Bacterial Inoculum: Inoculate a single colony of S. aureus into TSB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh TSB to a final concentration of approximately 1 x 10⁶ CFU/mL.

-

Prepare NP108 Dilutions: Prepare a series of dilutions of NP108 in TSB in a 96-well plate. Include a positive control (bacteria without NP108) and a negative control (TSB only).

-

Inoculation: Add the diluted bacterial suspension to the wells containing the NP108 dilutions and controls. The final volume in each well should be 200 µL.

-

Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.

-

Washing: Carefully aspirate the medium from each well. Wash the wells three times with 200 µL of PBS to remove planktonic bacteria.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol for Biofilm Eradication:

-

Biofilm Formation: Inoculate a 96-well plate with the bacterial suspension as described in the inhibition protocol (steps 1 and 3) without NP108. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

-

Washing: Remove the medium and wash the wells three times with PBS.

-

Treatment: Add fresh TSB containing serial dilutions of NP108 to the wells with the pre-formed biofilms. Include a positive control (biofilm with TSB only) and a negative control (TSB only).

-

Incubation: Incubate for a further 24 hours at 37°C.

-

Quantification: Proceed with the washing, staining, solubilization, and quantification steps as described in the inhibition protocol (steps 5-9).

Assessment of Biofilm Viability using LIVE/DEAD Staining and Confocal Microscopy

This method allows for the visualization and differentiation of live and dead bacteria within the biofilm structure, providing a more detailed assessment of NP108's bactericidal activity.[7][8][9]

Materials:

-

S. aureus strain(s) of interest

-

Growth medium (e.g., TSB)

-

NP108 stock solution

-

Confocal laser scanning microscope (CLSM) compatible dishes or slides (e.g., glass-bottom dishes)

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

-

Sterile water or PBS

Protocol:

-

Biofilm Formation: Grow S. aureus biofilms on CLSM-compatible surfaces in the presence (for inhibition assessment) or absence (for eradication assessment) of NP108, following a similar procedure as the crystal violet assay.

-

Treatment (for Eradication): For pre-formed biofilms, remove the medium, wash with PBS, and add fresh medium containing the desired concentrations of NP108. Incubate for the desired treatment period (e.g., 24 hours).

-

Staining Preparation: Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. This typically involves mixing equal volumes of SYTO 9 and propidium iodide in a suitable buffer or sterile water.[7]

-

Staining: Remove the medium from the biofilms and gently wash with sterile water or PBS. Add a sufficient volume of the staining solution to cover the biofilm and incubate in the dark at room temperature for 15-30 minutes.[7]

-

Washing: Gently remove the staining solution and wash the biofilms with sterile water or PBS to remove excess stain.

-

Imaging: Immediately visualize the stained biofilms using a confocal laser scanning microscope.

-

Excitation/Emission Wavelengths:

-

SYTO 9 (live cells, green fluorescence): ~488 nm / ~500 nm

-

Propidium Iodide (dead cells, red fluorescence): ~535 nm / ~617 nm

-

-

-

Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Analyze the images using appropriate software (e.g., ImageJ, FIJI) to quantify the ratio of live to dead cells based on the fluorescence intensity of each channel.

Visualization of Key Concepts

Experimental Workflow for NP108 Efficacy Testing

References

- 1. researchgate.net [researchgate.net]

- 2. Staphylococcus aureus biofilms: Properties, regulation and roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal violet assay [bio-protocol.org]

- 5. Biofilm Formation Assay (Crystal Violet-Based Method) [bio-protocol.org]

- 6. ableweb.org [ableweb.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Application Notes & Protocols: Formulation and Evaluation of NP108 Aqueous Gel for Nasal Decolonization

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia.[1] Nasal carriage of S. aureus, particularly methicillin-resistant S. aureus (MRSA), is a major risk factor for subsequent infections, especially healthcare-associated and surgical site infections.[1] The current standard of care for nasal decolonization, mupirocin, is facing challenges due to rising bacterial resistance.[2]

NP108 is a novel, water-soluble cationic antimicrobial polymer composed of generally recognized as safe (GRAS) amino acid building blocks.[1] It presents a promising non-antibiotic alternative for the nasal decolonization of S. aureus. NP108 is rapidly bactericidal, demonstrating a broad spectrum of activity against various S. aureus and S. epidermidis strains, including mupirocin-resistant isolates, stationary-phase cells, small colony variants (SCVs), and biofilms.[1][3] Its mechanism of action involves charge-dependent disruption of the bacterial cell membrane, leading to rapid lysis and cell death.[1][3] For clinical application, NP108 has been successfully formulated into a 2.0% (wt/vol) aqueous gel that retains its high antimicrobial efficacy.[1][4]

This document provides an overview of the formulation of NP108 in an aqueous gel and detailed protocols for its in vitro evaluation.

2.0 Formulation of NP108 Aqueous Gel (2.0% w/v)

While the specific proprietary vehicle components for the NP108 gel are not publicly detailed, a representative formulation for a mucoadhesive aqueous nasal gel can be prepared. The following protocol outlines a general method for creating a suitable vehicle for NP108, incorporating common excipients used in nasal formulations to ensure stability, appropriate viscosity, and biocompatibility.[5]

2.1 Materials and Equipment

-

NP108 powder

-

Viscosity-enhancing/mucoadhesive agent (e.g., Hydroxypropyl Methylcellulose - HPMC, Chitosan)[5]

-

Tonicity-adjusting agent (e.g., Sodium Chloride)[5]

-

Buffering agents (e.g., Phosphate or Citrate buffers)[5]

-

Preservative (if for multi-dose use, e.g., Benzalkonium Chloride)

-

Purified water

-

Analytical balance

-

Magnetic stirrer and stir bar

-

pH meter

-

Autoclave or sterile filter (for sterilization)

2.2 Representative Gel Formulation Protocol

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to a range of 4.5-6.5, which is compatible with the nasal mucosa.[5]

-

Polymer Dispersion: Slowly disperse the viscosity-enhancing agent (e.g., HPMC) into the stirring buffer solution. Continue stirring until a homogenous dispersion is achieved. Avoid clumping.

-

NP108 Dissolution: Weigh the required amount of NP108 to achieve a final concentration of 2.0% (wt/vol) and dissolve it completely in the polymer solution.

-

Addition of Other Excipients: Add the tonicity-adjusting agent and any preservatives to the solution and stir until fully dissolved.

-

Final Volume Adjustment: Add purified water to reach the final target volume.

-

Sterilization: Sterilize the final formulation using an appropriate method, such as sterile filtration for heat-labile components.

-

Quality Control: Perform final checks for pH, viscosity, appearance, and NP108 concentration.

3.0 Application Protocol for Nasal Decolonization (Proposed)

Based on standard clinical practice for nasal decolonization agents like mupirocin, the following application protocol is proposed.[6][7]

-

The patient should first blow their nose to clear the nostrils.[6]

-

Using a cotton swab, apply a small amount of the 2.0% NP108 aqueous gel (approximately the size of a match head) to the inside of one nostril.[7]

-

Apply the gel to the entire inner surface of the nostril, especially the tip, by rotating the swab for 30 seconds.[6]

-

Using a new swab, repeat the procedure for the other nostril.[6]

-

Press the sides of the nose together and gently massage for approximately one minute to evenly distribute the gel.[7]

-

This procedure should be repeated twice daily for a duration of 5 days to complete the decolonization course.[6][7]

4.0 Data Presentation: In Vitro Efficacy of NP108

The antimicrobial activity of NP108 has been quantified against various forms of S. aureus and S. epidermidis.

Table 1: Minimum Inhibitory Concentration (MIC100) of NP108

| Organism/Condition | MIC100 Range (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus (various isolates) | 8 - 500 | [1][4] |

| Staphylococcus epidermidis (various isolates) | 4 - 8 | [1][4] |

| S. aureus (Nutrient-limiting conditions) | 8 | [1] |

| S. aureus (Small Colony Variants) | 32 | [1] |

| S. aureus Biofilm (Prevention) | 1 - 4 | [1][4] |

| S. aureus Biofilm (Eradication) | ≥ 31.25 | [1][4] |

| Mupirocin-Resistant S. aureus | 8 - 16 |[3] |

Table 2: Time-Kill Kinetics of NP108

| Organism/Growth Phase | NP108 Concentration | Time to Achieve 99.9% Kill | Reference |

|---|---|---|---|

| S. aureus (Exponential Phase) | 4x MIC | ≤ 3 hours | [1][3] |

| S. aureus (Stationary Phase) | 4x MIC | ≤ 3 hours |[3] |

5.0 Experimental Protocols

5.1 Protocol for Minimum Inhibitory Concentration (MIC) Determination This protocol is based on standard broth microdilution methods.

-

Prepare a stock solution of NP108 in Cation-Adjusted Mueller-Hinton Broth (CA-MH Broth).

-

Perform serial two-fold dilutions of NP108 in a 96-well microtiter plate.

-

Prepare a bacterial inoculum of the target S. aureus strain, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the NP108 dilutions. Include a positive control (no NP108) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC100 is defined as the lowest concentration of NP108 that completely inhibits visible bacterial growth.

5.2 Protocol for Time-Kill Kinetic Assay [3][4]

-

Grow cultures of S. aureus to the desired phase (exponential or stationary) in CA-MH Broth.

-

Dilute the cultures to a starting density equivalent to a 0.5 McFarland standard (~1 x 10^8 CFU/mL).

-

Add NP108 to the cultures at a concentration of 4x MIC. An untreated culture should be included as a growth control.

-

Incubate the cultures at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours), draw aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

-

Plate the dilutions onto CA-MH agar plates.

-

Incubate the plates for 24 hours at 37°C.

-

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot the log10 CFU/mL against time to generate the time-kill curve.

5.3 Protocol for Biofilm Eradication Assay [4]

-

Prepare S. aureus biofilms by inoculating a suitable medium (e.g., 0.1x TSB supplemented with 0.05% glucose and 0.3% NaCl) in the wells of a microtiter plate.

-

Incubate the plate statically for 96 hours at 37°C to allow for mature biofilm formation.

-

After incubation, carefully remove the planktonic cells and gently wash the biofilms.

-

Add fresh medium containing various concentrations of NP108 to the biofilm-containing wells.

-

Incubate for a further 24 hours at 37°C.

-

Assess biofilm eradication by removing the medium, washing the wells, and staining the remaining biofilm with crystal violet.

-

After solubilizing the stain, measure the optical density (e.g., at 595 nm) to quantify the remaining biofilm biomass.

6.0 Visualizations

Caption: Workflow for the preparation of a representative NP108 aqueous nasal gel.

Caption: Experimental workflow for an in vitro time-kill kinetic assay.

Caption: Mechanism of action of NP108 via bacterial membrane disruption.

References

- 1. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NP108, an Antimicrobial Polymer with Activity against Methicillin- and Mupirocin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iajps.com [iajps.com]

- 6. vumc.org [vumc.org]

- 7. MRSA Decolonization [nationwidechildrens.org]

Application Notes and Protocols for Studying Bacterial Membrane Disruption with NP108

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP108 is a novel cationic antimicrobial polymer composed of lysine, an amino acid generally recognized as safe (GRAS). It exhibits broad-spectrum and rapid bactericidal activity against a variety of bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and mupirocin-resistant S. aureus. The primary mechanism of action of NP108 is the disruption of the bacterial cell membrane, leading to cell lysis and death. This mode of action makes it a promising candidate for development as a new antimicrobial agent, particularly for topical applications and nasal decolonization to prevent infections.

These application notes provide a summary of the antimicrobial activity of NP108 and detailed protocols for key experiments to study its bacterial membrane disruption properties.

Data Presentation

Antimicrobial Activity of NP108

The antimicrobial efficacy of NP108 has been demonstrated against various bacterial strains. Below is a summary of its activity against Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against Staphylococcus Species

| Bacterial Strain | Resistance Profile | Growth Phase | MIC₁₀₀ (mg/L) |

| S. aureus (panel of 28 isolates) | 8 MRSA, 20 MSSA | Exponential | 4 - 64 (for 26 isolates) |

| S. aureus CB005 | - | Exponential | 500 |

| S. aureus CB007 | - | Exponential | 250 |

| S. epidermidis (panel of 3 isolates) | - | Exponential | 4 - 8 |

| S. aureus (under nutrient-limiting conditions) | - | - | 8 |

| S. aureus (small colony variants) | Antibiotic-resilient | - | 32 |

MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus

Table 2: Anti-Biofilm Activity of NP108 against S. aureus

| Activity | S. aureus Strain | MIC₁₀₀ (mg/L) |

| Biofilm Prevention | DSMZ11729 | 1 - 4 |

| ATCC 25923 | 1 - 4 | |

| Biofilm Eradication | DSMZ11729 | ≥ 31.25 |

| ATCC 25923 | ≥ 31.25 |

Table 3: Time-Kill Kinetics of NP108 against S. aureus

| Bacterial Strain | Resistance Profile | Growth Phase | Time to 3-log Reduction in CFU/mL (hours) |

| S. aureus DSMZ11729 | MRSA | Exponential | ≤ 3 |

| S. aureus ATCC 25923 | MSSA | Exponential | ≤ 3 |

| S. aureus NCTC10442 | MRSA | Exponential | ≤ 3 |

| S. aureus NCTC10442 Mupr | Low-level mupirocin-resistant MRSA | Exponential | ≤ 3 |

| S. aureus DSMZ11729 | MRSA | Stationary | ≤ 3 |

| S. aureus ATCC 25923 | MSSA | Stationary | ≤ 3 |

| S. aureus NCTC10442 | MRSA | Stationary | ≤ 3 |

| S. aureus NCTC10442 Mupr | Low-level mupirocin-resistant MRSA | Stationary | ≤ 3 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of NP108.

Materials:

-

NP108

-

Bacterial strains (e.g., S. aureus, S. epidermidis)

-

Cation-adjusted Mueller-Hinton broth (CA-MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of NP108 in sterile water.

-

Grow bacterial cultures in CA-MHB to the exponential phase (OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in CA-MHB.

-

In a 96-well plate, perform serial two-fold dilutions of NP108 in CA-MHB.

-

Add the diluted bacterial suspension to each well containing the NP108 dilutions.

-

Include a positive control (bacteria without NP108) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of NP108 that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

This protocol evaluates the rate at which NP108 kills a bacterial population.

Materials:

-

NP108

-

Bacterial strains

-

CA-MHB

-

Sterile culture tubes

-

Incubator with shaking (37°C)

-

Plating supplies (agar plates, spreader)

Procedure:

-

Prepare a bacterial culture in the desired growth phase (exponential or stationary).

-

Dilute the culture to a starting inoculum of approximately 1 x 10⁸ CFU/mL in CA-MHB.

-

Add NP108 at a concentration of 4x MIC to the bacterial suspension.

-

Incubate the culture at 37°C with shaking.

-

At various time points (e.g., 0, 1, 2, 3, 4, 5, 6 hours), collect aliquots from the culture.

-

Perform serial dilutions of the aliquots and plate them on CA-MHB agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot the log₁₀ CFU/mL against time to generate the time-kill curve.

Protocol 3: Biofilm Prevention and Eradication Assays

This protocol uses the crystal violet staining method to assess the effect of NP108 on biofilm formation and established biofilms.

Materials:

-

NP108

-

Bacterial strains

-

Tryptic Soy Broth (TSB) supplemented with glucose and NaCl

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader

Biofilm Prevention:

-

Prepare serial dilutions of NP108 in supplemented TSB in a 96-well plate.

-

Add a diluted bacterial suspension (approximately 1 x 10⁷ CFU/mL) to each well.

-

Incubate the plate statically at 37°C for 96 hours to allow biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the stain with 95% ethanol.

-

Measure the absorbance at 595 nm to quantify the biofilm biomass.

Biofilm Eradication:

-

Grow biofilms in a 96-well plate as described above for 96 hours without NP108.

-

After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of NP108.

-

Incubate for a further 24 hours at 37°C.

-

Wash, stain, and quantify the remaining biofilm as described for the prevention assay.

Protocol 4: Potassium Efflux Assay

This protocol measures the leakage of intracellular potassium as an indicator of membrane damage.

Materials:

-

NP108

-

Bacterial strains

-

Low potassium buffer (e.g., Tris buffer)

-

Potassium-selective electrode or atomic absorption spectrophotometer

-

Centrifuge

Procedure:

-

Grow bacteria to the mid-log phase and wash them twice with a low potassium buffer.

-

Resuspend the bacterial pellet in the low potassium buffer to a high cell density.

-

Add NP108 at the desired concentration to the bacterial suspension.

-

At different time intervals, take aliquots and centrifuge to pellet the cells.

-

Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

-

A control with no NP108 should be included to measure background potassium levels.

-

A positive control with a known membrane-disrupting agent can also be included.

Protocol 5: Fluorescence Leakage Assay

This protocol uses a fluorescent dye to monitor the permeabilization of the bacterial membrane.

Materials:

-

NP108

-

Bacterial strains

-

Membrane-impermeant fluorescent dye (e.g., propidium iodide or SYTOX Green)

-

Buffer (e.g., PBS)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow and wash the bacteria as described for the potassium efflux assay.

-

Resuspend the bacteria in the buffer.

-

Add the fluorescent dye to the bacterial suspension and incubate in the dark to allow for stabilization.

-

Measure the baseline fluorescence.

-

Add NP108 at the desired concentration and immediately start monitoring the fluorescence intensity over time.

-

An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and is binding to nucleic acids.

-

Include a negative control (no NP108) and a positive control (e.g., a known permeabilizing agent).

Visualizations